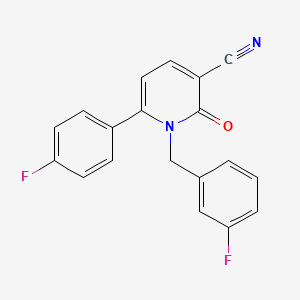

![molecular formula C10H11ClN2O2S B2718242 2-(2-Chloro-acetylamino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylic acid amide CAS No. 299954-05-5](/img/structure/B2718242.png)

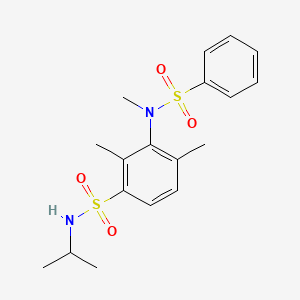

2-(2-Chloro-acetylamino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylic acid amide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Thiophene-based compounds are a significant class of heterocyclic compounds with promising pharmacological characteristics . They play a vital role in medicinal chemistry to improve advanced compounds with a variety of biological effects .

Synthesis Analysis

Thiophene derivatives can be synthesized using various strategies. For instance, nickel- and palladium-based protocols are commonly used for the synthesis of functionalized regioregular polythiophenes . These include nickel-catalyzed Kumada catalyst-transfer polycondensation, nickel-catalyzed deprotonative cross-coupling polycondensation, and palladium-catalyzed Suzuki–Miyaura and Migita–Kosugi–Stille couplings .Chemical Reactions Analysis

Thiophene derivatives are known to undergo a variety of chemical reactions. For example, upon treatment with LDA, thiophene-2-carboxylic acid undergoes double deprotonation to give the 5-lithio derivative, a precursor to many 5-substituted derivatives .Applications De Recherche Scientifique

Mechanism of Amide Bond Formation

The formation of amide bonds is a fundamental reaction in organic chemistry, widely used in bioconjugation, peptide synthesis, and the preparation of pharmaceuticals. Nakajima and Ikada (1995) described the mechanism of amide formation using carbodiimide in aqueous media, highlighting the importance of cyclizable carboxylic acids in producing amides efficiently (Nakajima & Ikada, 1995). This study underscores the potential for using compounds like the one for constructing complex amide structures under specific conditions.

Catalytic Amidation for Pharmaceutical Building Blocks

Karaluka et al. (2015) explored the B(OCH2CF3)3-mediated direct amidation of various carboxylic acids and amines, including heterocycle-containing examples. This method could potentially apply to the direct synthesis of amides from carboxylic acids similar to the queried compound, providing a pathway to diverse bioactive molecules (Karaluka et al., 2015).

Synthesis of Heterocycles

Briel et al. (1992) demonstrated the synthesis of thieno-pyrimidines from acetylamino-substituted thiophenes, showcasing the reactivity of thiophene derivatives in forming heterocyclic compounds with potential pharmacological activities (Briel et al., 1992). This suggests the utility of "2-(2-Chloro-acetylamino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylic acid amide" in synthesizing novel heterocyclic structures for drug discovery.

Hydrophobizing Agents for Oil Fields

Vlasova et al. (2017) explored the preparation of carboxylic acid N-[3-(dimethylamino)propyl]amides, demonstrating their potential as cationic surfactants for hydrophobization in oil field applications (Vlasova et al., 2017). Although not directly related to the queried compound, this highlights the broader application of carboxylic acid amides in industrial contexts.

Anti-inflammatory and Anticancer Applications

Research on similar thiophene derivatives has revealed potential anti-inflammatory and anticancer activities, suggesting that functionalized thiophenes could serve as valuable scaffolds in medicinal chemistry. Radwan et al. (2009) synthesized 5-substituted benzo[b]thiophene derivatives, finding potent anti-inflammatory activity (Radwan et al., 2009). These findings indicate the possible therapeutic applications of "this compound" and related compounds in designing new anti-inflammatory drugs.

Mécanisme D'action

Orientations Futures

The future directions in the field of thiophene derivatives involve the design and synthesis of novel thiophene-based conjugated polymers for optical and electronic devices using organometallic polycondensation strategies . Direct arylation polymerization (DArP) protocol has shown a great potential to lessen the drawbacks of conventional polymerization techniques .

Propriétés

IUPAC Name |

2-[(2-chloroacetyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11ClN2O2S/c11-4-7(14)13-10-8(9(12)15)5-2-1-3-6(5)16-10/h1-4H2,(H2,12,15)(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALPHKUSWEDXBQI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C1)SC(=C2C(=O)N)NC(=O)CCl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11ClN2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.73 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

299954-05-5 |

Source

|

| Record name | 2-(2-chloroacetamido)-4H,5H,6H-cyclopenta[b]thiophene-3-carboxamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-{4-[(2,6-DIMETHOXYPYRIMIDIN-4-YL)SULFAMOYL]PHENYL}-4-(PIPERIDINE-1-SULFONYL)BENZAMIDE](/img/structure/B2718159.png)

![N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-1-(m-tolyl)methanesulfonamide](/img/structure/B2718161.png)

![N-(3-chloro-4-methylphenyl)-2-(3-(2-chlorobenzyl)-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)acetamide](/img/structure/B2718169.png)

![1-(1,3-Benzodioxol-5-yl)-5-[(3-fluorophenyl)methylsulfanyl]tetrazole](/img/structure/B2718178.png)

![6-{2,4-dioxo-3-azatricyclo[7.3.1.0^{5,13}]trideca-1(13),5,7,9,11-pentaen-3-yl}-N-(4-ethoxyphenyl)hexanamide](/img/structure/B2718182.png)